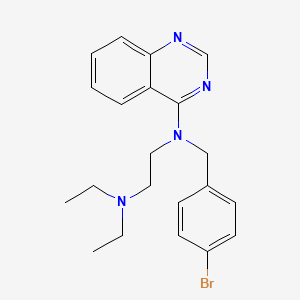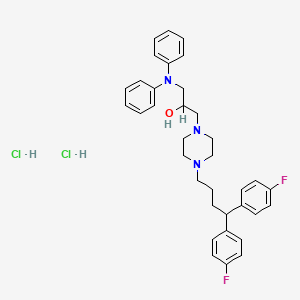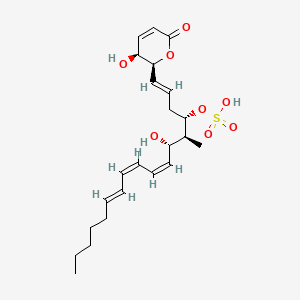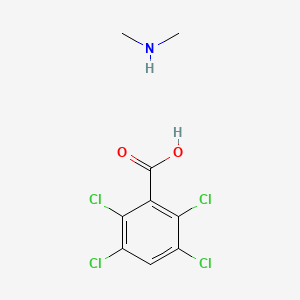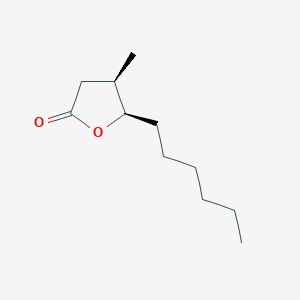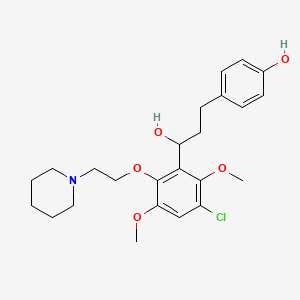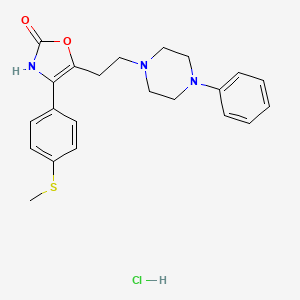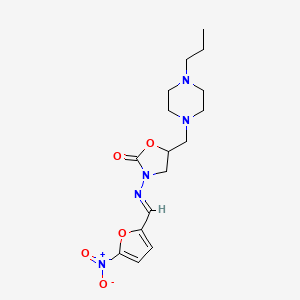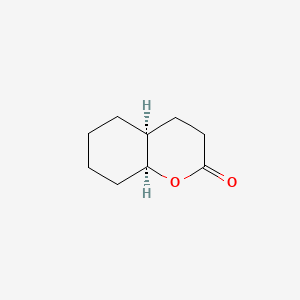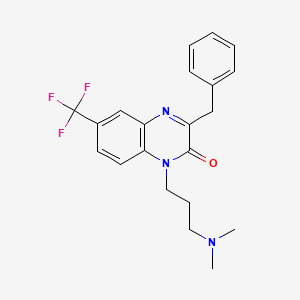
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-(phenylmethyl)-6-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-(phenylmethyl)-6-(trifluoromethyl)- is a complex organic compound that belongs to the quinoxalinone family This compound is characterized by its unique structure, which includes a quinoxalinone core substituted with a dimethylamino propyl group, a phenylmethyl group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-(phenylmethyl)-6-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of an o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of the Dimethylamino Propyl Group: The dimethylamino propyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Addition of the Phenylmethyl Group: The phenylmethyl group can be added through Friedel-Crafts alkylation reactions.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-(phenylmethyl)-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxalinone derivatives.
Substitution: Formation of substituted quinoxalinone derivatives with various functional groups.
科学的研究の応用
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-(phenylmethyl)-6-(trifluoromethyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-(phenylmethyl)-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors in the nervous system.
類似化合物との比較
Similar Compounds
2(1H)-Quinoxalinone: The parent compound without the additional substituents.
1-Methyl-2(1H)-Quinoxalinone: A derivative with a methyl group at the nitrogen position.
3-Methyl-2(1H)-Quinoxalinone: A derivative with a methyl group at the third position.
Uniqueness
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-(phenylmethyl)-6-(trifluoromethyl)- is unique due to its combination of substituents, which confer distinct chemical and biological properties. The presence of the dimethylamino propyl group enhances its solubility and interaction with biological targets, while the trifluoromethyl group increases its metabolic stability and lipophilicity.
特性
CAS番号 |
117928-86-6 |
|---|---|
分子式 |
C21H22F3N3O |
分子量 |
389.4 g/mol |
IUPAC名 |
3-benzyl-1-[3-(dimethylamino)propyl]-6-(trifluoromethyl)quinoxalin-2-one |
InChI |
InChI=1S/C21H22F3N3O/c1-26(2)11-6-12-27-19-10-9-16(21(22,23)24)14-17(19)25-18(20(27)28)13-15-7-4-3-5-8-15/h3-5,7-10,14H,6,11-13H2,1-2H3 |
InChIキー |
OXYRFBZVWYYLAY-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)C(F)(F)F)N=C(C1=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



